molecular formula C20H15ClFN5OS B2934146 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872860-22-5

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2934146
CAS RN: 872860-22-5
M. Wt: 427.88
InChI Key: SPKOPVXAHKNYCP-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5OS and its molecular weight is 427.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds closely related to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide have shown potential in anticancer applications. One study reported that similar fluoro-substituted compounds demonstrated anti-lung cancer activity. These compounds were tested against human cancer cell lines, including lung, breast, and CNS cancers, showing activity at low concentrations (Hammam et al., 2005).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another research area involves the study of benzothiazolinone acetamide analogs, which include compounds structurally similar to the one . These compounds have been explored for their potential in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency (LHE) and good free energy of electron injection. Additionally, molecular docking studies have been conducted to understand their interactions with specific proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Neuroinflammation Imaging

In the field of neurology, similar compounds have been synthesized for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Derivatives of these compounds have been radiolabeled and used in positron emission tomography (PET) imaging to study neuroinflammation in rodent models (Damont et al., 2015).

Antinociceptive and Anti-inflammatory Properties

There is also research into the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, which are structurally related to the compound . These studies involve synthesizing derivatives and evaluating their effectiveness in models of pain and inflammation (Selvam et al., 2012).

Antimicrobial Activity

Finally, some studies have explored the antimicrobial potential of pyrimidine derivatives. For instance, certain compounds have shown significant antibacterial and antifungal activities against a range of pathogens, suggesting potential use in treating infections (Maddila et al., 2016).

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5OS/c21-14-3-7-16(8-4-14)27-19-17(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-1-5-15(22)6-2-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOPVXAHKNYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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